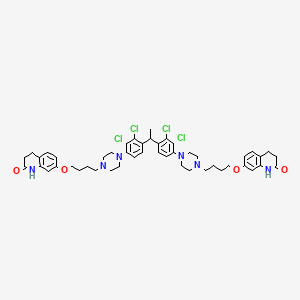

Aripiprazole Dimer

Description

Properties

IUPAC Name |

7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDOGGVENFNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797986-18-5 | |

| Record name | 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of the Aripiprazole Dimer

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aripiprazole dimer, a critical process-related impurity in the synthesis of the atypical antipsychotic drug, aripiprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the dimer's chemical structure, formation mechanisms, analytical characterization, and potential pharmacological implications.

Introduction: The Significance of Aripiprazole and Its Dimeric Impurity

Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its mechanism of action primarily involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The therapeutic success of aripiprazole hinges on its precise pharmacological profile and, consequently, on the purity of the active pharmaceutical ingredient (API).

During the synthesis of aripiprazole, various impurities can arise. Among these, dimeric impurities are of particular concern due to their potential to alter the drug's efficacy, safety, and stability profile. Regulatory bodies such as the FDA and EMA mandate strict control over impurities in pharmaceutical products. Therefore, a thorough understanding of the structure and formation of the aripiprazole dimer is paramount for process chemists and quality control analysts to ensure the final drug product's quality and safety.

The Primary Aripiprazole Dimer (Impurity D): Structure and Formation

The most prominent dimeric impurity of aripiprazole, often referred to as "Aripiprazole Impurity D" in pharmacopeias, is chemically known as 7,7'-{butane-1,4-diylbis[oxy(4-(2,3-dichlorophenyl)piperazine-1,4-diyl)]}bis(3,4-dihydroquinolin-2(1H)-one) .

This dimer is formed during the synthesis of aripiprazole, specifically in the alkylation step where 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with 1,4-dibromobutane. Under certain reaction conditions, a side reaction can occur where one molecule of the dichlorophenylpiperazine moiety reacts with both ends of the 1,4-dibromobutane, leading to the formation of a symmetrical dimer.

Proposed Formation Pathway

The formation of the aripiprazole dimer is a competing reaction to the synthesis of the aripiprazole monomer. The key step involves the nucleophilic substitution of the bromine atoms in 1,4-dibromobutane by the hydroxyl group of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Figure 1: Simplified reaction pathway illustrating the formation of aripiprazole and its dimer.

Analytical Characterization of the Aripiprazole Dimer

The identification and quantification of the aripiprazole dimer are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying the aripiprazole dimer from the API and other impurities. A reversed-phase HPLC method is commonly employed.

Experimental Protocol: HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar dimer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: The aripiprazole dimer, being larger and more nonpolar than aripiprazole, will have a longer retention time.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer. When coupled with HPLC (LC-MS), it provides a powerful tool for impurity identification.

Data Presentation: Expected Mass Spectrometry Data

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 447.1531 | 448.1609 |

| Aripiprazole Dimer | C₄₂H₄₈Cl₄N₆O₄ | 836.2491 | 837.2569 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the aripiprazole dimer. The symmetrical nature of the primary dimer simplifies the spectra, but a detailed analysis is required to confirm the connectivity.

Key ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the dichlorophenyl and dihydroquinolinone ring systems.

-

Piperazine Protons: A complex set of multiplets.

-

Butane Bridge Protons: Characteristic signals for the -O-CH₂- and -CH₂-CH₂- groups of the butane linker. The symmetry of the molecule will influence the number and splitting patterns of these signals.

Other Potential Dimeric Structures

While the process-related Impurity D is the most commonly discussed dimer, other dimeric species can potentially form, for instance, through photodegradation. These photodegradation products may involve dimerization through different mechanisms, such as cycloaddition reactions, leading to different chemical structures. The characterization of these species would require similar analytical techniques as described above.

Pharmacological and Toxicological Considerations

The presence of the aripiprazole dimer in the final drug product is undesirable. While specific toxicological data for the dimer may not be widely published, it is a regulatory requirement to control impurities to very low levels (typically <0.15%). The rationale for this strict control is based on the following principles:

-

Altered Efficacy: The dimer is unlikely to have the same receptor binding profile as aripiprazole, potentially reducing the overall efficacy of the drug.

-

Potential Toxicity: The dimer may have its own unforeseen pharmacological or toxicological effects.

-

Immunogenicity: As a larger molecule, it could have a higher potential to elicit an immune response.

Conclusion

The aripiprazole dimer is a critical process-related impurity that requires diligent control during the manufacturing of aripiprazole. Its structure has been well-elucidated as a symmetrical molecule formed through a side reaction during the alkylation step of the synthesis. A combination of HPLC, MS, and NMR are the cornerstone analytical techniques for its identification, quantification, and structural confirmation. A thorough understanding of the formation and characterization of this dimer is essential for ensuring the quality, safety, and efficacy of aripiprazole-containing medications.

References

-

Title: Aripiprazole Dimer - Structural Elucidation and Characterization Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Impurity Profile of Aripiprazole: A Review Source: Chromatographia URL: [Link]

-

Title: Forced Degradation Studies of Aripiprazole and In-Silico Toxicology Predictions for Its Degradation Products Source: Science of The Total Environment URL: [Link]

An In-depth Technical Guide on the Potential Pharmacological Activity of the Aripiprazole Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, a second-generation atypical antipsychotic, has a well-documented and complex pharmacological profile, primarily characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1][2][3] Its clinical efficacy is attributed to this unique "dopamine system stabilization" and its influence on serotonergic pathways.[1][3] The existence of an aripiprazole dimer has been identified, primarily as a minor contaminant in synthetic processes.[4] However, the pharmacological activity of this dimeric species remains largely unexplored. This technical guide synthesizes the known pharmacology of aripiprazole monomer as a foundation to hypothesize the potential pharmacological activities of its dimer. We will delve into the theoretical implications of dimerization on receptor affinity, functional selectivity, and downstream signaling. Furthermore, this guide provides a comprehensive roadmap of experimental protocols necessary to elucidate the dimer's pharmacological profile, offering a blueprint for future research in this novel area of psychopharmacology.

Introduction: Aripiprazole and the Question of Dimerization

Aripiprazole's therapeutic success in treating schizophrenia and bipolar disorder stems from its nuanced interaction with multiple neurotransmitter systems.[5][6] Unlike first-generation antipsychotics that are pure D2 antagonists, aripiprazole's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic states.[1][2] This intricate mechanism is further complicated by its interactions with various serotonin receptor subtypes, contributing to its broad therapeutic window and favorable side-effect profile.[2][7]

The discovery of a dimeric form of aripiprazole, while currently viewed as an impurity, opens up a new avenue of pharmacological inquiry.[4] The dimerization of ligands can significantly alter their interaction with G protein-coupled receptors (GPCRs), which are the primary targets of aripiprazole. Dimerization could potentially lead to a compound with altered receptor affinity, efficacy, and downstream signaling properties compared to its monomeric counterpart. This guide will explore these possibilities from a theoretical standpoint and provide the necessary experimental framework for their investigation.

The Known Pharmacology of Aripiprazole Monomer: A Foundation for Hypothesis

To hypothesize the pharmacological activity of the aripiprazole dimer, it is crucial to first understand the well-established profile of the monomer.

Receptor Binding Profile

Aripiprazole exhibits a high affinity for a range of receptors, as summarized in the table below.

| Receptor Target | Affinity (Ki, nM) | Functional Activity | Reference |

| Dopamine D2 | 0.34 | Partial Agonist | [2][3] |

| Dopamine D3 | 0.8 | Partial Agonist | [3] |

| Serotonin 5-HT1A | 1.7 | Partial Agonist | [3][7] |

| Serotonin 5-HT2A | 3.4 | Antagonist/Inverse Agonist | [3][7] |

| Serotonin 5-HT2B | 0.36 | Not fully characterized | [3][8] |

| Serotonin 5-HT7 | Moderate Affinity | Antagonist | [7] |

| Adrenergic α1A | 25.7 | Moderate Affinity | [8] |

| Histamine H1 | 25.1 | Moderate Affinity | [8] |

This table is a synthesis of data from multiple sources and represents a general consensus. Specific Ki values may vary between studies.

Functional Selectivity: Beyond Simple Agonism and Antagonism

A key concept in understanding aripiprazole's action is "functional selectivity" or "biased agonism".[1][2] This means that aripiprazole can differentially activate downstream signaling pathways upon binding to the same receptor. For instance, at the D2 receptor, aripiprazole acts as a partial agonist for Gαi/o-mediated inhibition of adenylyl cyclase but as a robust antagonist for Gβγ signaling.[1][9] This biased signaling may contribute to its clinical profile of antipsychotic efficacy with a low incidence of extrapyramidal side effects.[1][10]

Aripiprazole has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway while not causing D2 receptor internalization, a hallmark of full agonists.[1][11] This differential engagement of intracellular pathways underscores the complexity of its mechanism of action and provides a critical framework for investigating the potential activities of its dimer.

The Aripiprazole Dimer: Hypothesized Pharmacological Profile

The covalent linkage of two aripiprazole molecules introduces several possibilities for altered pharmacological activity. The larger size and bivalent nature of the dimer could fundamentally change its interaction with GPCRs, which are known to form dimers and higher-order oligomers themselves.

Potential for Altered Receptor Affinity and Selectivity

The presence of two pharmacophores in the dimer could lead to several outcomes at the receptor level:

-

Increased Affinity (Avidity): The dimer might exhibit significantly higher affinity for its target receptors, particularly if it can simultaneously engage two binding sites within a receptor dimer or a receptor complex.

-

Altered Selectivity Profile: The steric hindrance and conformational constraints of the dimeric structure could favor binding to certain receptor subtypes over others, potentially leading to a more selective or, conversely, a broader receptor interaction profile compared to the monomer.

-

Novel Receptor Interactions: The unique chemical entity of the dimer may allow it to interact with receptors that are not significant targets for the monomer.

Hypothesized Functional Activity and Signaling Bias

The functional consequences of the dimer's binding are of paramount interest:

-

Full Agonism or Antagonism: The ability to potentially cross-link receptor protomers within a dimer could stabilize a receptor conformation that leads to full agonism or, conversely, complete antagonism, shifting its profile from the partial agonism of the monomer.

-

Exaggerated or Novel Functional Selectivity: The dimer's interaction with receptor dimers could induce unique conformational changes, leading to an even more pronounced or entirely different signaling bias compared to aripiprazole. For example, it might more strongly favor G protein-dependent or β-arrestin-dependent pathways.

The following diagram illustrates the hypothetical interaction of the aripiprazole dimer with a GPCR dimer, leading to a distinct downstream signaling cascade compared to the monomer.

Experimental Roadmap for Pharmacological Characterization

A systematic and multi-faceted experimental approach is required to test the hypotheses surrounding the aripiprazole dimer's activity.

Synthesis and Purification of the Aripiprazole Dimer

The initial and most critical step is the synthesis and purification of a sufficient quantity of the aripiprazole dimer. Published methods for its synthesis as a contaminant can be adapted and scaled up.[4] Rigorous analytical characterization (e.g., NMR, mass spectrometry, HPLC) is essential to confirm its structure and ensure high purity.

In Vitro Pharmacological Profiling

Objective: To determine the affinity and selectivity of the aripiprazole dimer for a panel of relevant GPCRs.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, 5-HT1A, 5-HT2A). Culture cells to confluence, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

-

Competition Binding: Incubate the cell membranes with a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors) and increasing concentrations of the aripiprazole dimer.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the dimer. Calculate the IC₅₀ value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The following workflow diagram outlines the key steps in the radioligand binding assay.

Objective: To characterize the functional activity (e.g., agonist, antagonist, inverse agonist) and signaling bias of the aripiprazole dimer.

Protocols:

-

cAMP Accumulation Assay: For Gi/o-coupled receptors like D2 and 5-HT1A, measure the inhibition of forskolin-stimulated cAMP production in response to the dimer. This will determine its agonist or antagonist activity at the G-protein level.

-

Calcium Mobilization Assay: For Gq-coupled receptors like 5-HT2A, measure changes in intracellular calcium levels using a fluorescent calcium indicator.[1]

-

β-Arrestin Recruitment Assay: Employ assays like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to quantify the recruitment of β-arrestin to the receptor upon dimer binding. This is crucial for assessing signaling bias.

-

MAPK Phosphorylation Assay: Use Western blotting or ELISA-based methods to measure the phosphorylation of downstream kinases like ERK1/2 to further probe signaling pathways.[1][11]

Investigating Dimer-Specific Interactions: GPCR Dimerization

Objective: To determine if the aripiprazole dimer preferentially binds to or stabilizes GPCR dimers.

Protocol: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to study protein-protein interactions in living cells.[12][13][14] It relies on the non-radiative transfer of energy between a donor luciferase (e.g., Renilla luciferase, Rluc) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP).[12][14][15]

-

Construct Preparation: Create expression vectors for the receptor of interest tagged with Rluc and YFP (e.g., D2-Rluc and D2-YFP).

-

Cell Transfection: Co-transfect cells with both constructs. If the receptors form dimers, Rluc and YFP will be in close proximity.

-

BRET Measurement: Add the luciferase substrate (e.g., coelenterazine). If energy transfer occurs, light emitted by YFP will be detected.

-

Effect of Ligand: Treat the cells with the aripiprazole monomer and dimer and measure changes in the BRET signal. An increase in the BRET signal upon addition of the dimer could suggest that it stabilizes the receptor dimer conformation.

The principles of the BRET assay are depicted in the diagram below.

In Vivo and Pharmacokinetic Considerations

Should in vitro studies reveal a promising pharmacological profile for the aripiprazole dimer, subsequent in vivo investigations would be warranted.

Pharmacokinetics

The pharmacokinetic profile of the dimer is expected to differ significantly from the monomer due to its increased size and polarity. Key parameters to investigate include:

-

Absorption and Bioavailability: Oral bioavailability may be reduced, and alternative routes of administration might be necessary.[3][16][17]

-

Distribution: The volume of distribution could be altered, affecting its access to the central nervous system.

-

Metabolism: The dimer may be metabolized differently by cytochrome P450 enzymes (CYP3A4 and CYP2D6 are key for the monomer).[18][19]

-

Half-life: The elimination half-life is likely to be different from the monomer's ~75 hours.[5][16]

In Vivo Pharmacodynamics

Animal models of psychosis (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition) can be used to assess the antipsychotic potential of the dimer. These studies would be crucial to determine if the in vitro pharmacological profile translates to in vivo efficacy and to evaluate its side-effect profile, particularly concerning extrapyramidal symptoms.

Conclusion and Future Directions

The aripiprazole dimer represents an intriguing and unexplored chemical entity with the potential for novel pharmacological activity. Based on the principles of ligand and receptor dimerization, it is plausible that this molecule could exhibit a distinct receptor affinity, functional selectivity, and signaling bias compared to its well-characterized monomeric counterpart. This technical guide provides a comprehensive theoretical framework and a detailed experimental roadmap for the systematic investigation of the aripiprazole dimer. The elucidation of its pharmacological profile could not only lead to the discovery of a novel therapeutic agent but also provide deeper insights into the role of ligand and receptor dimerization in the complex pharmacology of atypical antipsychotics. The protocols and methodologies outlined herein offer a robust starting point for researchers and drug development professionals to embark on this exciting area of discovery.

References

- Aripiprazole's Mechanism of Action: A Comprehensive Analysis Beyond Dopamine D2 Partial Agonism. (n.d.). Benchchem.

-

Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1152–1167. [Link]

-

de Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773–799. [Link]

-

Torisawa, Y., Shinhama, K., Nishi, T., & Minamikawa, J. (2003). Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole. Bioorganic & medicinal chemistry letters, 13(1), 65–68. [Link]

-

Roth, B. L., et al. (n.d.). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psych Scene Hub. Retrieved January 28, 2026, from [Link]

-

Pharmacology of Aripiprazole (Abilify) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 3). YouTube. Retrieved January 28, 2026, from [Link]

-

Jönsson, S., et al. (2010). Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients. Therapeutic drug monitoring, 32(6), 765–770. [Link]

-

Klein Herenbrink, C., et al. (2016). Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole. ACS chemical neuroscience, 7(2), 154–160. [Link]

-

Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Urban, J. D., et al. (2007). Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. Neuropsychopharmacology, 32(1), 67–77. [Link]

-

Brust, T. F., et al. (2015). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. Biochemical pharmacology, 94(4), 279–288. [Link]

-

Baek, K. S., et al. (2015). Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. The Korean journal of physiology & pharmacology, 19(4), 347–354. [Link]

-

Aripiprazole: examining the clinical implications of D2 affinity. (2023, March 1). PubMed. Retrieved January 28, 2026, from [Link]

-

James, J. R., et al. (2006). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. PLoS ONE, 1(1), e104. [Link]

-

A new approach for studying GPCR dimers: drug-induced inactivation and reactivation to reveal GPCR dimer function in vitro, in primary culture, and in vivo. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Tarazi, F. I., & Riva, M. A. (2014). Clinical pharmacology of atypical antipsychotics: an update. International journal of neuropsychopharmacology, 17(9), 1525–1548. [Link]

-

Angers, S., et al. (2000). Detection of β 2 -adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684–3689. [Link]

-

Aripiprazole Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 28, 2026, from [Link]

-

Atypical Antipsychotic Agents. (2024, May 1). StatPearls - NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

- A process for the preparation of aripiprazole. (n.d.). Google Patents.

-

Probing GPCR Dimerization Using Peptides. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

-

A beginner's guide to bioluminescence resonance energy transfer (BRET). (n.d.). Portland Press. Retrieved January 28, 2026, from [Link]

-

Pharmacology of antipsychotics. (2025, December 30). Deranged Physiology. Retrieved January 28, 2026, from [Link]

-

Pharmacokinetics of Aripiprazole: Clinical Summary. (2018, November 7). Psychopharmacology Institute. Retrieved January 28, 2026, from [Link]

-

Baek, K. S., et al. (2015). Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. The Korean Journal of Physiology & Pharmacology, 19(4), 347-354. [Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole with Solid Lipid Nanoparticles. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Computational Approaches for Modeling GPCR Dimerization. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

- New synthesis method of aripiprazole. (2014, May 14). Google Patents.

-

G Protein-Coupled Receptor Dimerization—What Next? (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

5-HT2C receptor. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Atypical antipsychotic. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). (2023, January 21). bioRxiv. Retrieved January 28, 2026, from [Link]

-

The in vivo effects of aripiprazole on the PKA- and GSK3β-dependent signalling pathways in rat brains. (2024, November 11). University of Wollongong Research Online. Retrieved January 28, 2026, from [Link]

-

Chlorine Atoms of an Aripiprazole Molecule Control the Geometry and Motion of Aripiprazole and Deschloro-aripiprazole in Subdomain IIIA of Human Serum Albumin. (2022, August 18). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Analysis gpcr-dimerization. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]

-

Assessing receptor dimerization by BRET. (2006, November 6). Springer Nature. Retrieved January 28, 2026, from [Link]

-

New Cocrystals of Antipsychotic Drug Aripiprazole: Decreasing the Dissolution through Cocrystallization. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

Sources

- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. portlandpress.com [portlandpress.com]

- 15. biorxiv.org [biorxiv.org]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 17. Enhancement of In Vivo Efficacy and Oral Bioavailability of Aripiprazole with Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]

- 19. ClinPGx [clinpgx.org]

Abstract

This in-depth technical guide provides a comprehensive overview of the genotoxicity assessment of aripiprazole, a widely prescribed atypical antipsychotic, and its related compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations, standard testing methodologies, and compound-specific data. We delve into the causality behind experimental design choices, present detailed protocols for key assays, and offer insights into the interpretation of genotoxicity data within a drug safety framework. The guide emphasizes the importance of a multi-endpoint approach, integrating data from bacterial reverse mutation assays, in vitro cytogenetic tests in mammalian cells, and in vivo assays to build a robust safety profile.

Introduction: The Imperative for Genotoxicity Testing

Aripiprazole is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder.[1] Its mechanism of action is thought to be mediated through partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[2] As with any pharmaceutical agent intended for chronic use, a thorough evaluation of its potential to interact with genetic material is a cornerstone of the safety assessment process.

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such damage can be a primary trigger in the multi-step process of carcinogenesis. Therefore, regulatory bodies worldwide mandate a standardized battery of tests to identify genotoxic hazards before a drug candidate can be approved for human use.

This guide will explore the genotoxicity profile of aripiprazole, its main active metabolite dehydroaripiprazole, and the framework for assessing potential genotoxic impurities (PGIs) that may arise during the synthesis of the active pharmaceutical ingredient (API).[3][4]

Regulatory Framework: Adherence to International Guidelines

The genotoxicity testing strategy for pharmaceuticals is harmonized globally under the International Council for Harmonisation (ICH) guidelines. The primary document governing this area is ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use .[5][6][7] This guideline advocates for a two-option standard test battery, both of which are designed to provide a comprehensive assessment of the three main endpoints of genetic damage: gene mutation, and clastogenic and aneugenic events (structural and numerical chromosomal aberrations).

The Causality Behind the Standard Battery: The rationale for the prescribed battery is to create a sensitive yet specific screening funnel. It starts with highly sensitive in vitro assays capable of detecting a broad range of genotoxic mechanisms. Positive results in these initial screens trigger further investigation, often with more specific in vivo assays that account for the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a whole animal system. This tiered approach ensures that potential hazards are not missed while minimizing the risk of misleading positive results that may not be relevant to human therapeutic use.

Core Genotoxicity Assays for Aripiprazole and Related Compounds

The assessment of aripiprazole's genotoxic potential relies on a standard battery of tests. Published studies and regulatory submissions have consistently shown that aripiprazole is not genotoxic.[8][9][10] However, some conflicting reports exist, highlighting the importance of careful experimental conduct and data interpretation.[11][12]

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method for detecting gene mutations.[13][14] It employs several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay evaluates the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to grow on an amino acid-deficient medium.

Expertise in Action - Why the S9 Fraction is Critical: Many compounds are not directly genotoxic but can be converted into reactive, DNA-damaging metabolites by enzymes in the liver. To mimic this metabolic activation, the Ames test is conducted both in the absence and presence of a rat liver homogenate fraction, known as the S9 mix.[15] A positive result only in the presence of S9 suggests that a metabolite of the compound is the mutagenic agent. This is a critical self-validating component of the protocol, ensuring that the pro-mutagenic potential of a substance is not overlooked.

Aripiprazole Ames Test Data: Studies on aripiprazole have consistently yielded negative results in the Ames test, both with and without metabolic activation. This indicates that neither the parent compound nor its primary metabolites are capable of inducing gene mutations in these bacterial systems.

Protocol 1: OECD 471 Bacterial Reverse Mutation Test

-

Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA (pKM101)). This selection covers the detection of both frameshift and base-pair substitution mutations.[14]

-

Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should induce some toxicity but not be overtly bactericidal.

-

Main Experiment (Plate Incorporation Method):

-

Prepare triplicate plates for each concentration of aripiprazole, a vehicle control (e.g., DMSO), and a known positive control (e.g., sodium azide for TA100/1535, 2-aminoanthracene with S9 for TA98).

-

To molten top agar, add the bacterial culture, the test compound solution, and either S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count for at least one strain.

In Vitro Mammalian Cell Assays for Chromosomal Damage

To assess the potential for causing chromosomal damage (clastogenicity or aneugenicity), in vitro assays using mammalian cells are employed. The two most common are the Micronucleus Test and the Chromosomal Aberration Assay.

3.2.1 In Vitro Micronucleus Test

Principle: This assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These can be whole chromosomes that failed to segregate properly during cell division (aneugenic effect) or fragments of chromosomes resulting from DNA breaks (clastogenic effect).

Aripiprazole In Vitro Micronucleus Data: Most studies show that aripiprazole does not induce a significant increase in micronuclei in cultured human peripheral blood lymphocytes or other mammalian cell lines.[8][9][10] However, one study reported an increase in micronuclei at higher concentrations, suggesting a potential for genotoxicity under certain conditions.[11] This discrepancy underscores the importance of considering factors like dose, cell type, and treatment duration.

Diagram 1: General Workflow for In Vitro Micronucleus Assay

Caption: Workflow of the in vitro micronucleus test.

3.2.2 In Vitro Chromosomal Aberration Assay

Principle: This assay provides a direct visualization of chromosomal damage. Cells are treated with the test substance, arrested in metaphase, and then harvested. Chromosomes are spread on a microscope slide and analyzed for structural abnormalities like breaks, gaps, and rearrangements.

Aripiprazole Chromosomal Aberration Data: Aripiprazole has been shown to be negative in in vitro chromosomal aberration assays, indicating it does not directly cause structural damage to chromosomes in mammalian cells.[8][10]

In Vivo Genotoxicity Assays

Trustworthiness Through In Vivo Confirmation: In vivo assays are the definitive step in a genotoxicity assessment. They determine if a compound or its metabolites can reach the target tissue (like bone marrow) and exert a genotoxic effect in a whole organism. A negative result in a well-conducted in vivo assay can often override a positive result from an in vitro test, especially if the in vitro finding is only seen at high concentrations or under specific conditions not relevant to human exposure.

3.3.1 In Vivo Micronucleus Test

Principle: Similar to the in vitro test, this assay quantifies micronuclei, but in the polychromatic erythrocytes (immature red blood cells) of bone marrow from treated animals (usually rodents). A positive result is a strong indicator of in vivo genotoxicity.

Aripiprazole In Vivo Micronucleus Data: Studies in mice have shown that aripiprazole does not induce a significant increase in micronuclei in bone marrow cells.[16] This suggests that even if there is some weak potential for DNA damage observed in vitro, it does not translate to a mutagenic effect at the chromosomal level in a living animal.[16]

3.3.2 In Vivo Comet Assay

Principle: The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment, nuclei are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet tail," with the length and intensity of the tail proportional to the amount of DNA damage.

Aripiprazole Comet Assay Data: Some studies using the Comet assay have reported an increase in DNA damage in the blood cells of mice treated with aripiprazole, but not in brain tissue.[16] This finding suggests a potential for weak systemic genotoxicity. However, this DNA damage did not lead to mutagenic effects in the micronucleus test, indicating that the damage may be effectively repaired or does not lead to heritable mutations.[12][16]

Table 1: Summary of Genotoxicity Profile for Aripiprazole

| Assay Type | Endpoint Measured | Typical Result for Aripiprazole | Significance |

| In Vitro | |||

| Bacterial Reverse Mutation (Ames) | Gene Mutation | Negative | Not a bacterial mutagen. |

| Mammalian Chromosomal Aberration | Chromosomal Damage (Clastogenicity) | Negative[8][10] | Does not directly cause structural chromosome breaks. |

| Mammalian Micronucleus | Chromosomal Damage (Clastogenicity/Aneugenicity) | Predominantly Negative[8][9][10] | Low potential for inducing chromosomal loss or breakage. |

| In Vivo | |||

| Rodent Micronucleus | Chromosomal Damage (in Bone Marrow) | Negative[16] | Not genotoxic to hematopoietic stem cells in vivo. |

| Rodent Comet Assay | DNA Strand Breaks | Positive in blood, Negative in brain[16] | Indicates potential for transient DNA damage systemically. |

Assessment of Related Compounds and Impurities

The genotoxicity assessment extends beyond the active ingredient to include major metabolites and any impurities that may be present in the final drug product.

Dehydroaripiprazole

Dehydroaripiprazole is the primary active metabolite of aripiprazole, accumulating to approximately 40% of the parent drug concentration at steady state.[3] Due to its significant systemic exposure, it must undergo the same rigorous genotoxicity testing as the parent compound. Available data indicates that dehydroaripiprazole, like aripiprazole, is not genotoxic.

Potential Genotoxic Impurities (PGIs)

During the synthesis of aripiprazole, impurities may be formed. Those with structural alerts for mutagenicity (e.g., certain aromatic amines, alkylating agents) are classified as PGIs.[4] Regulatory guidelines, such as ICH M7(R1) , provide a framework for the assessment and control of these impurities.[17][18]

The Strategy for PGI Control:

-

Hazard Assessment: The synthetic route is analyzed to identify any potential impurities. The structure of each impurity is evaluated for alerts for genotoxicity using (Q)SAR - (Quantitative) Structure-Activity Relationship - computational models.

-

Testing: If an impurity has a structural alert, an Ames test is required to determine if it is a bacterial mutagen.

-

Risk Characterization and Control: If an impurity is confirmed to be mutagenic, its level in the final API must be controlled to a limit that poses a negligible carcinogenic risk. This is typically based on the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µg per person per day.[19]

Diagram 2: Decision Tree for PGI Assessment (ICH M7)

Caption: ICH M7 framework for assessing potential genotoxic impurities.

Conclusion and Overall Risk Characterization

The comprehensive body of evidence from a standard battery of genotoxicity tests indicates that aripiprazole and its major active metabolite, dehydroaripiprazole, do not pose a significant genotoxic risk. While some in vitro and in vivo assays (like the Comet assay) have hinted at a weak potential for inducing DNA damage, these findings have not translated into mutagenic events (gene mutations or chromosomal damage) in subsequent, more definitive assays.[8][16]

This negative genotoxicity profile, established through a rigorous, multi-endpoint testing strategy aligned with ICH guidelines, is a critical component of the overall safety assessment of aripiprazole. For drug development professionals, this case underscores the importance of a weight-of-evidence approach. It is not merely the outcome of a single test but the synthesis of data from a suite of well-designed and validated assays that provides the confidence to move forward with a compound. The continuous monitoring and control of potential genotoxic impurities throughout the manufacturing process remain essential to ensure the long-term safety and quality of the final drug product.

References

-

Ulusoy, M., & Koltas, I. S. (2022). In vitro cytogenotoxic evaluation of aripiprazole on human peripheral lymphocytes and computational molecular docking analysis. Drug and Chemical Toxicology, 45(6), 2736-2743. [Link]

-

Ulusoy, M., & Koltas, I. S. (2022). In vitro cytogenotoxic evaluation of aripiprazole on human peripheral lymphocytes and computational molecular docking analysis. PubMed. [Link]

-

Ulusoy, M., & Koltas, I. S. (2022). In vitro cytogenotoxic evaluation of aripiprazole on human peripheral lymphocytes and computational molecular docking analysis. Taylor & Francis Online. [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. [Link]

-

Gentronix. (n.d.). OECD 471: Ames Test. Gentronix. [Link]

-

U.S. Food and Drug Administration (FDA). (2017). Abilify Safety and Utilization Review. FDA. [Link]

-

Synnovis. (2022). Aripiprazole and dehydroaripiprazole. Synnovis. [Link]

-

ResearchGate. (n.d.). Structures of aripiprazole and its potential genotoxic impurities (PGIs). ResearchGate. [Link]

-

Nikdoust, F., et al. (2020). Cytotoxic effects of aripiprazole on MKN45 and NIH3T3 cell lines and genotoxic effects on human peripheral blood lymphocytes. SciELO. [Link]

-

de Oliveira, T. R., et al. (2014). Neurobehavioral and genotoxic parameters of antipsychotic agent aripiprazole in mice. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2014). Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Aripiprazole and its primary active metabolite are selectively toxic to galactose-conditioned SH-SY5Y cells. ResearchGate. [Link]

-

Sezer, S. K., et al. (2024). Genotoxic and genoprotective effects of some antipsychotic drugs, methylphenidate and atomoxetine on human lymphocytes and HepG2 cells. European Review for Medical and Pharmacological Sciences. [Link]

-

ResearchGate. (2020). Cytotoxic effects of aripiprazole on MKN45 and NIH3T3 cell lines and genotoxic effects on human peripheral blood lymphocytes. ResearchGate. [Link]

-

National Institute of Health Sciences, Japan. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. NIHS. [Link]

-

Therapeutic Goods Administration (TGA), Australia. (2024). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. TGA. [Link]

-

International Council for Harmonisation (ICH). (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). ICH. [Link]

-

Kumar, A., et al. (2019). Development and Validation of RP-HPLC Method for the Quantification of Potential Genotoxic Impurities in Anti-psychotic drug Aripiprazole. Oriental Journal of Chemistry. [Link]

-

U.S. Food and Drug Administration (FDA). (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. [Link]

-

National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. [Link]

-

ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). ECA Academy. [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

-

ResearchGate. (2011). Chronic treatment with aripiprazole induces differential gene expression in the rat frontal cortex. ResearchGate. [Link]

-

Scantox. (n.d.). GLP OECD 471 Ames Test. Scantox. [Link]

-

ResearchGate. (2021). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. [Link]

-

ResearchGate. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 6. database.ich.org [database.ich.org]

- 7. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro cytogenotoxic evaluation of aripiprazole on human peripheral lymphocytes and computational molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

- 12. europeanreview.org [europeanreview.org]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. gentronix.co.uk [gentronix.co.uk]

- 15. vivotecnia.com [vivotecnia.com]

- 16. Neurobehavioral and genotoxic parameters of antipsychotic agent aripiprazole in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nihs.go.jp [nihs.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. joac.info [joac.info]

A Technical Guide to the In Vitro Metabolism of Aripiprazole and a Predictive Framework for its Dimeric Derivatives

Abstract

Aripiprazole is an atypical antipsychotic with a complex metabolic profile crucial to its efficacy and safety. This guide provides an in-depth examination of the established in vitro metabolic pathways of aripiprazole. It further introduces a predictive framework for the metabolism of a hypothetical Aripiprazole Dimer, a novel chemical entity whose metabolic fate is currently uncharacterized. By leveraging the comprehensive understanding of the parent molecule, this document offers a scientifically grounded strategy for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro metabolism studies for aripiprazole and its complex derivatives. Detailed, field-proven protocols for metabolic stability, metabolite identification, and reaction phenotyping are provided, underpinned by a rationale that ensures scientific integrity and self-validating experimental design.

Introduction: The Metabolic Challenge of Aripiprazole and its Derivatives

Aripiprazole is a cornerstone in the treatment of several psychiatric disorders, exhibiting a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[1][2] Its clinical utility is intrinsically linked to its biotransformation. The molecule is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6.[3][4][5] These enzymatic processes lead to the formation of several metabolites, most notably dehydro-aripiprazole, which is pharmacologically active and contributes significantly to the drug's overall effect.[2][3][6]

Drug discovery pipelines often explore derivatives of established drugs to enhance properties such as efficacy, half-life, or tissue targeting. An "Aripiprazole Dimer," a molecule linking two aripiprazole monomers, represents such a novel chemical entity. While a dimeric derivative has been synthesized to identify a minor contaminant in aripiprazole batches, its metabolic profile has not been characterized.[7] Understanding the in vitro metabolism of such a complex molecule is a critical step in preclinical development, essential for predicting its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety.

This guide is structured to first provide a robust foundation in the known metabolism of aripiprazole. It then applies this knowledge to construct a predictive metabolic map for a hypothetical Aripiprazole Dimer. Finally, it presents a comprehensive suite of validated in vitro experimental protocols to systematically investigate this metabolism, ensuring that the data generated is both accurate and reliable.

Part 1: Foundational Metabolism of Aripiprazole Monomer

Aripiprazole undergoes three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][2][3][6] The key enzymes responsible for these transformations are CYP3A4 and CYP2D6.[5][6][8]

-

Dehydrogenation: This is the most significant pathway, leading to the formation of dehydro-aripiprazole (OPC-14857).[6] This major active metabolite constitutes approximately 40% of the parent drug's exposure (AUC) in plasma at steady state and possesses a similar affinity for D2 receptors as aripiprazole itself.[2][3][8] Both CYP3A4 and CYP2D6 are involved in this critical conversion.[6]

-

Hydroxylation: Aromatic hydroxylation occurs at various positions on the aripiprazole molecule, a classic Phase I metabolic reaction also mediated by CYP3A4 and CYP2D6.[6][8]

-

N-dealkylation: This pathway, catalyzed by CYP3A4, involves the removal of the butyl side chain, leading to the formation of inactive metabolites.[6][9]

The interplay between CYP2D6 and CYP3A4 is clinically significant. Genetic polymorphisms in CYP2D6 can lead to wide inter-individual variability in plasma concentrations of aripiprazole and dehydro-aripiprazole.[3] Furthermore, co-administration of drugs that inhibit or induce these enzymes can significantly alter aripiprazole clearance, necessitating dose adjustments.[1][8]

Part 2: Predictive Metabolism of a Hypothetical Aripiprazole Dimer

Without experimental data, we must apply first principles based on the known metabolism of the aripiprazole scaffold. A hypothetical dimer could be joined by a linker chain connecting any number of positions on the two monomer units. The metabolic fate will depend on the nature and position of this linker.

Key Predictive Considerations:

-

Metabolism on Monomer Units: The exposed surfaces of each aripiprazole monomer will likely be susceptible to the same enzymatic attacks as the parent drug: dehydrogenation, hydroxylation, and N-dealkylation, catalyzed by CYP2D6 and CYP3A4. However, the rate and regioselectivity may be altered by steric hindrance from the linker and the other monomer unit.

-

Metabolism of the Linker: If the linker is an aliphatic chain, it could be a target for hydroxylation (ω and ω-1 oxidation). If it contains heteroatoms (e.g., ether, ester), it could be a site for O-dealkylation or hydrolysis. Ester linkages, in particular, may be rapidly cleaved by esterase enzymes present in liver microsomes and plasma.[6]

-

Dimer Cleavage: The most significant metabolic event would be the cleavage of the dimer back into aripiprazole monomers or modified monomers. This would dramatically alter the molecule's pharmacological properties and clearance.

-

Formation of Novel Metabolites: The combination of linker metabolism and monomer metabolism could produce a complex array of novel metabolites, including mono-hydroxylated dimers, di-hydroxylated dimers (one on each monomer), and cleaved fragments.

Part 3: Experimental Design for In Vitro Metabolism Studies

To systematically investigate the metabolism of the Aripiprazole Dimer, a tiered approach using human liver microsomes (HLM) is recommended. HLMs are subcellular fractions containing a high concentration of key drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for early-stage metabolism screening.[10][11][12]

Sources

- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Atypical Antipsychotics: Involvement of Cytochrome ...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dls.com [dls.com]

- 12. researchgate.net [researchgate.net]

Aripiprazole Dimer Formation Under Forced Degradation Conditions: A Comprehensive Technical Guide

<_ _ I_ N- DEPTH _ _ TECHNICAL _ _ GUID _E>

Authored by: Senior Application Scientist, Pharmaceutical Development

Abstract

This in-depth technical guide provides a comprehensive overview of aripiprazole dimer formation under forced degradation conditions. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of aripiprazole and its impurities. This guide delves into the mechanistic aspects of dimer formation, outlines detailed experimental protocols for stress testing, and discusses the analytical methodologies required for the detection and structural elucidation of this critical degradation product. By synthesizing regulatory expectations with practical, field-proven insights, this document serves as an essential resource for ensuring the quality, safety, and efficacy of aripiprazole drug products.

Introduction: The Imperative of Understanding Aripiprazole's Degradation Profile

Aripiprazole, a second-generation atypical antipsychotic, is a quinolinone derivative with a complex chemical structure that renders it susceptible to degradation under various stress conditions.[1][2] Its mechanism of action involves partial agonism at dopamine D2 receptors, contributing to its efficacy in treating a range of psychiatric disorders.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation pathways is a fundamental requirement for drug development and regulatory compliance.

Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[3] These studies deliberately expose the API to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate the formation of degradation products.[3][4] The primary objectives of forced degradation are to:

-

Elucidate the intrinsic stability of the drug molecule.

-

Identify potential degradation products, including impurities that may arise during manufacturing, storage, or administration.

-

Develop and validate stability-indicating analytical methods capable of separating and quantifying the API from its degradation products.

-

Understand the degradation pathways and mechanisms to inform formulation development and packaging design.

One of the key degradation products of aripiprazole that warrants particular attention is a dimeric impurity. The formation of a dimer represents a significant change in the chemical structure of the API and has the potential to impact the safety and efficacy of the drug product. This guide will specifically focus on the formation of the aripiprazole dimer under forced degradation conditions.

Mechanistic Considerations in Aripiprazole Dimer Formation

While several degradation products of aripiprazole have been identified, the formation of a dimer is often associated with specific stress conditions. Although the precise mechanisms can be complex and multifaceted, the available literature and experimental evidence point towards oxidative and thermal stress as potential contributors to dimerization.

Aripiprazole has been found to be susceptible to degradation under oxidative and thermal conditions.[5][6] One of the identified impurities is Aripiprazole EP Impurity G, also referred to as Aripiprazole Dimer or Aripiprazole 4,4'-Dimer.[7] This impurity is a chlorinated bis-aryl dimeric structure that can form through the intermolecular coupling of aripiprazole monomers during synthesis or storage.[7] The structure features dichloro-substituted benzene rings linked by an ethane-1,1-diyl bridge.[7]

Another potential dimeric impurity, 7,7'-[butane-1,4-diybis(oxy)] bis(3,4-dihydroquinolin-2(1H)-one), is described as a dimer of impurity D and can be formed through its dimerization.[2]

The following diagram illustrates a generalized conceptual pathway for the formation of an aripiprazole dimer, highlighting the key stages from the monomer to the final dimeric product.

Caption: Conceptual Pathway of Aripiprazole Dimer Formation.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential for identifying and characterizing the aripiprazole dimer. The study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[3][4][8][9] The goal is to achieve a target degradation of 5-20% of the API to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely destroying the sample.[4][9][10]

Stress Conditions

The following stress conditions are recommended for the forced degradation study of aripiprazole:

-

Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C).

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature. Aripiprazole has been shown to degrade under oxidative conditions.[11][12]

-

Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C or higher).[9] Aripiprazole has been found to be unstable under thermal degradation.[5][6]

-

Photolytic Degradation: Exposure of the solid drug substance and a solution of the drug to a light source that produces both visible and ultraviolet (UV) outputs, as specified in ICH Q1B.[8][9]

Experimental Workflow

The following diagram outlines a systematic workflow for conducting forced degradation studies on aripiprazole.

Caption: Experimental Workflow for Aripiprazole Forced Degradation.

Analytical Methodologies for Dimer Detection and Characterization

A robust and validated stability-indicating analytical method is paramount for the successful detection and quantification of the aripiprazole dimer. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose.[11][12][13]

RP-HPLC Method for Stability Indication

A typical stability-indicating RP-HPLC method for aripiprazole and its degradation products would involve:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | UV detection at a suitable wavelength (e.g., 215 nm or 254 nm).[11] A photodiode array (PDA) detector is recommended to assess peak purity.[11] |

Structural Elucidation using Mass Spectrometry

For the definitive identification and structural elucidation of the aripiprazole dimer, liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice.[11] High-resolution mass spectrometry, such as quadrupole time-of-flight (QToF-MS), provides accurate mass measurements of the parent ion and its fragment ions, which is crucial for determining the elemental composition and proposing the structure of unknown impurities.[5][6]

Data Interpretation and Reporting

The data generated from the forced degradation studies should be meticulously analyzed and presented in a clear and concise manner.

Summary of Degradation

A summary table should be created to present the percentage of aripiprazole degradation and the percentage of the dimer formed under each stress condition.

| Stress Condition | Aripiprazole (% Degradation) | Aripiprazole Dimer (% Area) | Other Major Degradants (% Area) |

| Acid Hydrolysis | e.g., 5-10% | e.g., Not Detected | Specify degradants |

| Base Hydrolysis | e.g., <5% | e.g., Not Detected | Specify degradants |

| Oxidative (H₂O₂) | e.g., 15-20% | e.g., 2-5% | Specify degradants |

| Thermal | e.g., 5-15% | e.g., 1-3% | Specify degradants |

| Photolytic | e.g., <5% | e.g., Not Detected | Specify degradants |

Note: The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions.

Mass Spectral Data for Dimer

The high-resolution mass spectral data for the aripiprazole dimer should be reported, including the accurate mass of the protonated molecule ([M+H]⁺) and the proposed elemental composition. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments should also be presented to support the proposed structure.

Conclusion and Recommendations

The formation of a dimeric impurity is a critical aspect of the degradation profile of aripiprazole. A thorough investigation of dimer formation under forced degradation conditions is essential for ensuring the quality, safety, and efficacy of the final drug product.

Key Recommendations for a Robust Investigation:

-

Systematic Approach: Employ a systematic approach to forced degradation studies, encompassing a range of stress conditions as recommended by ICH guidelines.

-

Orthogonal Analytical Techniques: Utilize a combination of a validated stability-indicating RP-HPLC method for separation and quantification, and a high-resolution LC-MS method for definitive identification and structural elucidation.

-

Mechanism Elucidation: Endeavor to understand the potential mechanisms of dimer formation to inform risk assessment and mitigation strategies.

-

Impact on Formulation: The knowledge gained from these studies should be leveraged to develop a stable formulation and select appropriate packaging to minimize the formation of the dimer and other degradation products throughout the product's shelf life.

By adhering to the principles and methodologies outlined in this guide, pharmaceutical scientists and researchers can confidently characterize the formation of the aripiprazole dimer, thereby contributing to the development of safe and effective medicines.

References

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. Retrieved from [Link]

- Google Patents. (n.d.). WO2007113846A1 - A process for the preparation of aripiprazole.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Retrieved from [Link]

-

Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

PubMed. (2022, July 27). Antipsychotic Drug Aripiprazole Protects Liver Cells from Oxidative Stress. Retrieved from [Link]

-

PubMed. (2016, January 5). Studies of phase transitions in the aripiprazole solid dosage form. Retrieved from [Link]

-

Psych Scene. (2020, October 23). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

-

MDPI. (2023, October 30). Therapeutic Dosage of Antipsychotic Drug Aripiprazole Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). indicating RP-HPLC method for determination of aripiprazole and its degradation products. Retrieved from [Link]

-

Archives of Pharmacy. (2023, June 30). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Retrieved from [Link]

-

European Journal of Chemistry. (2010, March 31). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Isolation, preparation and structure determination of maximal impurity in aripiprazole. Retrieved from [Link]

-

Veeprho. (n.d.). Aripiprazole EP Impurity G (Free Base) | CAS 1797986-18-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1797986-18-5 | Product Name : Aripiprazole - Impurity G. Retrieved from [Link]

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 13. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of Aripiprazole EP Impurity G

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of Aripiprazole EP Impurity G, a critical step in ensuring the quality and safety of the atypical antipsychotic drug, Aripiprazole. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that mirrors the real-world process of identifying an unknown impurity in a pharmaceutical setting.

Introduction: The Imperative of Impurity Profiling in Aripiprazole

Aripiprazole, a widely prescribed medication for various psychiatric disorders, undergoes a complex synthesis process.[1][] Like any synthetic active pharmaceutical ingredient (API), impurities can arise from starting materials, intermediates, or degradation products.[] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities. Aripiprazole EP Impurity G is a specified impurity that must be monitored to ensure the safety and efficacy of the final drug product.[3] This guide will illuminate the scientific journey of identifying its structure, a process that blends meticulous analytical chemistry with deductive reasoning.

The Genesis of an Unknown: Postulating the Formation of Impurity G

Before embarking on the structural elucidation, it is crucial to consider the potential origins of the impurity. Aripiprazole EP Impurity G is chemically named 7,7′-[Ethane-1,1-diylbis[(2,3-dichloro-4,1-phenylene)piperazine-4,1-diylbutane-4,1-diyloxy]]di(3,4-dihydroquinolin-2(1H)-one) and is also known as an "Aripiprazole Dimer".[3][4][5][6][] Its dimeric structure suggests it may form as a by-product during the synthesis of Aripiprazole, possibly under specific reaction conditions.[3] Understanding the synthetic pathway of Aripiprazole allows for a more targeted approach to identifying such process-related impurities.

The Analytical Workflow: A Multi-pronged Approach to Structural Identification

The elucidation of a novel impurity is a systematic process. The following workflow represents a robust and scientifically sound approach to identifying Aripiprazole EP Impurity G.

Caption: A logical workflow for the structural elucidation of an unknown pharmaceutical impurity.

Step-by-Step Methodologies and Data Interpretation

Isolation and Purification: Obtaining a Pure Sample

The first critical step is to isolate Impurity G from the Aripiprazole API matrix. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

Experimental Protocol: Preparative HPLC

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm x 10 mm, 5 µm) | Provides good separation for moderately polar to nonpolar compounds like Aripiprazole and its impurities. |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 3.0) | The gradient elution allows for the separation of compounds with a range of polarities.[8][9] The acidic pH helps to ensure the basic piperazine moiety is protonated, leading to better peak shape. |

| Detection | UV at 215 nm | Aripiprazole and its structurally related impurities exhibit strong absorbance at this wavelength.[9][10] |

| Flow Rate | Optimized for the preparative scale to ensure good resolution and efficient collection. |

The fraction corresponding to the impurity peak is collected, and the solvent is evaporated to yield the purified solid impurity.

Unveiling the Molecular Identity: Mass Spectrometry and Elemental Analysis

With a pure sample, the next step is to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with an electrospray ionization (ESI) source, is a powerful tool for obtaining a highly accurate mass measurement.

-

Expected Observation: A protonated molecular ion [M+H]⁺ peak at m/z 923.30, corresponding to the molecular formula C₄₈H₅₇Cl₄N₆O₄⁺.

-

Causality: The high-resolution data allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric impurities.

Elemental Analysis

This technique provides the percentage of each element (C, H, N, Cl) in the molecule.